molecular formula C6H4BrClO2S B051461 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride CAS No. 133872-23-8

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride

Cat. No. B051461
CAS RN: 133872-23-8
M. Wt: 259.54 g/mol
InChI Key: KMMHZIBWCXYAAH-RHQRLBAQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride (4-Br-TDSC) is an organosulfur compound that has been studied for its potential applications in the field of synthetic organic chemistry. It is a white solid with a melting point of 153-155°C and a boiling point of 270-272°C. 4-Br-TDSC is a versatile reagent that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. It has been used in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products.

Mechanism of Action

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is an organosulfur compound that can be used in a variety of synthetic reactions, including nucleophilic substitution, alkylation, and acylation. In nucleophilic substitution reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride acts as a leaving group, allowing the nucleophile to attack the carbon atom to which it is attached. In alkylation reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride reacts with an alkylating agent to form an alkyl sulfonate. In acylation reactions, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride reacts with an acylating agent to form an acyl sulfonate.
Biochemical and Physiological Effects
4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is not known to have any direct biochemical or physiological effects. However, it has been used in the synthesis of a number of small-molecule inhibitors of protein-protein interactions, which could potentially have an effect on biochemical and physiological processes.

Advantages and Limitations for Lab Experiments

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is a versatile reagent that can be used in a variety of synthetic reactions. It is relatively inexpensive and easy to obtain, making it a useful reagent for laboratory experiments. However, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride is a strong acid and is corrosive, so it must be handled with care and stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. It could be used in the synthesis of more complex organic molecules, such as peptides and small-molecule inhibitors of protein-protein interactions. It could also be used in the synthesis of new fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques. In addition, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride could be used in the synthesis of new drugs and therapeutic agents.

Synthesis Methods

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride can be synthesized from 4-bromobenzene sulfonyl chloride and sodium deuteride in a two-step reaction. In the first step, 4-bromobenzene sulfonyl chloride is reacted with sodium deuteride in an aqueous solution of sodium hydroxide to form 4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride. This reaction is carried out at a temperature of about 80°C and a pH of about 11. In the second step, the product is purified by recrystallization from aqueous ethanol.

Scientific Research Applications

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of a number of complex organic molecules, including polycyclic aromatic compounds, heterocyclic compounds, and natural products. It has also been used in the synthesis of peptides and in the synthesis of small-molecule inhibitors of protein-protein interactions. In addition, 4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride has been used in the synthesis of a variety of fluorophores and chromophores for use in fluorescence microscopy and other imaging techniques.

properties

IUPAC Name

4-bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrClO2S/c7-5-1-3-6(4-2-5)11(8,9)10/h1-4H/i1D,2D,3D,4D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMMHZIBWCXYAAH-RHQRLBAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1S(=O)(=O)Cl)[2H])[2H])Br)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2,3,5,6-tetradeuteriobenzenesulfonyl chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.